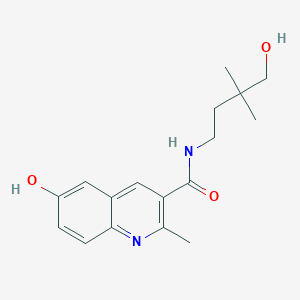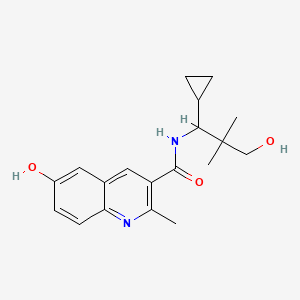
6-hydroxy-N-(4-hydroxy-3,3-dimethylbutyl)-2-methylquinoline-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-hydroxy-N-(4-hydroxy-3,3-dimethylbutyl)-2-methylquinoline-3-carboxamide, also known as HDQ, is a synthetic compound that has been extensively studied for its potential therapeutic applications. HDQ belongs to the class of quinoline derivatives, which have been shown to possess a wide range of biological activities, including antitumor, antiviral, and antimicrobial properties.
Mécanisme D'action
The exact mechanism of action of 6-hydroxy-N-(4-hydroxy-3,3-dimethylbutyl)-2-methylquinoline-3-carboxamide is not fully understood, but it is believed to act through multiple pathways. 6-hydroxy-N-(4-hydroxy-3,3-dimethylbutyl)-2-methylquinoline-3-carboxamide has been shown to inhibit the activity of Topoisomerase I and II, which are enzymes involved in DNA replication and transcription. 6-hydroxy-N-(4-hydroxy-3,3-dimethylbutyl)-2-methylquinoline-3-carboxamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
6-hydroxy-N-(4-hydroxy-3,3-dimethylbutyl)-2-methylquinoline-3-carboxamide has been shown to have a number of biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the inhibition of angiogenesis, or the formation of new blood vessels. 6-hydroxy-N-(4-hydroxy-3,3-dimethylbutyl)-2-methylquinoline-3-carboxamide has also been shown to modulate the expression of a number of genes involved in cancer progression and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
6-hydroxy-N-(4-hydroxy-3,3-dimethylbutyl)-2-methylquinoline-3-carboxamide has several advantages for lab experiments, including its potent antitumor activity, its ability to inhibit multiple pathways involved in cancer progression, and its relatively low toxicity. However, 6-hydroxy-N-(4-hydroxy-3,3-dimethylbutyl)-2-methylquinoline-3-carboxamide also has some limitations, including its poor solubility in water and its potential for off-target effects.
Orientations Futures
There are several future directions for research on 6-hydroxy-N-(4-hydroxy-3,3-dimethylbutyl)-2-methylquinoline-3-carboxamide. One area of interest is the development of more efficient synthesis methods for 6-hydroxy-N-(4-hydroxy-3,3-dimethylbutyl)-2-methylquinoline-3-carboxamide, as well as the synthesis of analogs with improved potency and selectivity. Another area of interest is the investigation of the potential use of 6-hydroxy-N-(4-hydroxy-3,3-dimethylbutyl)-2-methylquinoline-3-carboxamide in combination with other anticancer agents, such as chemotherapy and radiation therapy. Finally, further studies are needed to elucidate the exact mechanism of action of 6-hydroxy-N-(4-hydroxy-3,3-dimethylbutyl)-2-methylquinoline-3-carboxamide and to identify potential biomarkers for patient selection and monitoring.
Méthodes De Synthèse
The synthesis of 6-hydroxy-N-(4-hydroxy-3,3-dimethylbutyl)-2-methylquinoline-3-carboxamide involves the reaction of 2-methylquinoline-3-carboxylic acid with 4-hydroxy-3,3-dimethylbutylamine in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), to form the corresponding amide. The amide is then oxidized using potassium permanganate to yield the final product, 6-hydroxy-N-(4-hydroxy-3,3-dimethylbutyl)-2-methylquinoline-3-carboxamide.
Applications De Recherche Scientifique
6-hydroxy-N-(4-hydroxy-3,3-dimethylbutyl)-2-methylquinoline-3-carboxamide has been studied extensively for its potential therapeutic applications, particularly in the field of cancer research. It has been shown to possess potent antitumor activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. 6-hydroxy-N-(4-hydroxy-3,3-dimethylbutyl)-2-methylquinoline-3-carboxamide has also been shown to inhibit the growth and metastasis of cancer cells in vivo.
Propriétés
IUPAC Name |
6-hydroxy-N-(4-hydroxy-3,3-dimethylbutyl)-2-methylquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-11-14(16(22)18-7-6-17(2,3)10-20)9-12-8-13(21)4-5-15(12)19-11/h4-5,8-9,20-21H,6-7,10H2,1-3H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBVIKYFPSGWCEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C=C(C=CC2=N1)O)C(=O)NCCC(C)(C)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-hydroxy-N-(4-hydroxy-3,3-dimethylbutyl)-2-methylquinoline-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(1-Bromocyclopropyl)methyl]-3-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)urea](/img/structure/B7435124.png)
![N-methoxy-N-methyl-4-[[1-(trifluoromethyl)cyclobutyl]carbamoylamino]benzamide](/img/structure/B7435135.png)
![1-[(2-Aminopyridin-3-yl)methyl]-3-[5-(difluoromethyl)-1-methylpyrazol-4-yl]urea](/img/structure/B7435143.png)
![4-[(2-Chloro-3-methylphenyl)sulfanylmethyl]oxan-4-ol](/img/structure/B7435163.png)
![2-(2-Ethoxyphenyl)-4-[1-(3-methoxypropyl)triazol-4-yl]-1,3-thiazole](/img/structure/B7435167.png)
![methyl 2-[(3S)-2-propanoyl-3,4-dihydro-1H-isoquinolin-3-yl]acetate](/img/structure/B7435168.png)
![2-(2,5-Dimethyl-1,3-thiazol-4-yl)-1-[4-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperazin-1-yl]ethanone](/img/structure/B7435186.png)
![4-[[(2R)-2-amino-3-phenylmethoxypropanoyl]amino]-N,3-dimethylbenzamide](/img/structure/B7435187.png)
![1-[(4-Methylpyridin-3-yl)methyl]indole-2-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B7435197.png)
![N-[(1,1-dioxothiolan-3-yl)methyl]-4-pyrazin-2-ylpyrimidin-2-amine](/img/structure/B7435215.png)
![1-[(2R,3R)-2-(4-chlorophenyl)-3-hydroxypyrrolidin-1-yl]-3-(3-hydroxyphenyl)propan-1-one](/img/structure/B7435222.png)
![1-[(2-Aminopyrimidin-4-yl)-methylamino]-3-[4-(trifluoromethyl)phenoxy]propan-2-ol](/img/structure/B7435227.png)

